molecular formula C20H23NO2 B2370567 (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 433707-88-1

(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No. B2370567
CAS RN: 433707-88-1
M. Wt: 309.409
InChI Key: ZVBXNGYJTSSHML-XYOKQWHBSA-N
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Description

(2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a chemical compound that belongs to the class of enamide compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Zika Virus Inhibition

The compound (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, a derivative of (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, has been identified as a potent inhibitor of Zika virus replication. This inhibition occurs through the prevention of the formation of the virus's membranous replication compartment in the endoplasmic reticulum, offering a novel target for Zika virus antivirals (Riva et al., 2021).

Anticancer Activity

A related compound, (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, showed significant anticancer activity, particularly against the HepG2 cancer cell line. This activity was assessed through apoptotic assays and cell cycle distribution analysis (Bhat et al., 2022).

Antibacterial and Antitubercular Activity

Studies on a series of N-arylcinnamamides, which include structures similar to (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, have demonstrated broad antibacterial and antitubercular activities. These compounds were found to be effective against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and against mycobacterial strains, showing potential as new therapeutic agents in treating bacterial infections (Strharsky et al., 2022).

Rhodium-Catalyzed Hydrogenation of Enamides

The compound and its derivatives have been studied in the context of rhodium-catalyzed hydrogenation reactions. These studies provide insights into the reaction mechanisms and potential applications in organic synthesis, specifically in the formation of enamides (Donoghue et al., 2007).

Synthesis and Characterization in Pharmaceutical Research

The synthesis and characterization of similar N-arylcinnamamides have been extensively studied, offering insights into the potential pharmaceutical applications of these compounds. These studies contribute to the understanding of the chemical properties and potential uses in drug development (Tayade & Waghmare, 2016).

Antimalarial Activity

Investigations into the antimalarial activity of N-Phenyl-Substituted Cinnamanilides, closely related to (2E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, have shown promising results against the chloroquine-sensitive strain of P. falciparum, indicating potential applications in antimalarial therapy (Kos et al., 2022).

properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-4-13-23-19-10-6-17(7-11-19)8-12-20(22)21-18-9-5-15(2)16(3)14-18/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBXNGYJTSSHML-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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